molecular formula C22H18O6 B1244851 Espicufolin

Espicufolin

Cat. No. B1244851
M. Wt: 378.4 g/mol
InChI Key: HXAZTNIVBVVFJS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Espicufolin is a naphthochromene that is 4H-naphtho[2,3-h]chromene which is substituted at position 2 by a (2R)-butan-2-yl group, at position 5 by a hydroxymethyl group, at position 11 by a hydroxy group, and at positions 4, 7, and 12 by oxogroups. An antibiotic isolated from Streptomyces sp. cu39, it exerts a potent protecting effect on neuronal cells through suppressing L-glutamate toxicity. It has a role as a metabolite and an antimicrobial agent. It is a member of phenols, a member of benzyl alcohols, a naphthochromene and a member of p-quinones.

Scientific Research Applications

Neuronal Cell Protection

Espicufolin, identified as a substance produced by Streptomyces sp. cu39, was found to protect neuronal cells. This discovery emerged from research seeking to ameliorate brain ischemic injury. Espicufolin showed potential in protecting cells from glutamate toxicity, indicating its usefulness in neurological research and possibly in the treatment of brain-related injuries or diseases (Kim et al., 1996).

Synthesis and Antitumor Potential

Research has also focused on novel strategies for synthesizing Espicufolin, highlighting its potential as an antitumor agent. The synthesis process of Espicufolin is crucial for further exploration of its medical applications, particularly in oncology (Tietze et al., 2007).

properties

Product Name

Espicufolin

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

2-[(2R)-butan-2-yl]-11-hydroxy-5-(hydroxymethyl)naphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C22H18O6/c1-3-10(2)16-8-15(25)17-11(9-23)7-13-19(22(17)28-16)21(27)18-12(20(13)26)5-4-6-14(18)24/h4-8,10,23-24H,3,9H2,1-2H3/t10-/m1/s1

InChI Key

HXAZTNIVBVVFJS-SNVBAGLBSA-N

Isomeric SMILES

CC[C@@H](C)C1=CC(=O)C2=C(O1)C3=C(C=C2CO)C(=O)C4=C(C3=O)C(=CC=C4)O

Canonical SMILES

CCC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2CO)C(=O)C4=C(C3=O)C(=CC=C4)O

synonyms

espicufolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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